Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a furan ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of furan-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the furan and triazole rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated furan and triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the triazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate.
1,2,4-Triazole: The core structure of the triazole ring in the compound.
Methyl furan-2-carboxylate: A related compound with a furan ring and a carboxylate group.
Uniqueness
This compound is unique due to the combination of furan and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 2-[3-(furan-2-yl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C9H9N3O3/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3 |
InChI Key |
HHIQJRIYPJYODI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.